molecular formula C19H24O3 B11158194 7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11158194
M. Wt: 300.4 g/mol
InChI Key: MSEVCUZMOJJGBJ-UHFFFAOYSA-N
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Description

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with a chromene precursor and introduce the butoxy and propyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the chromene, followed by the addition of butyl and propyl halides to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy or propyl groups with other substituents, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted chromenes.

Scientific Research Applications

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butoxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy and propyl groups may enhance its solubility, stability, and ability to interact with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

7-butoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H24O3/c1-3-5-10-21-17-12-18-16(11-13(17)7-4-2)14-8-6-9-15(14)19(20)22-18/h11-12H,3-10H2,1-2H3

InChI Key

MSEVCUZMOJJGBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1CCC)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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